molecular formula C12H22AuClP B14282764 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold CAS No. 124605-48-7

2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold

Cat. No.: B14282764
CAS No.: 124605-48-7
M. Wt: 429.69 g/mol
InChI Key: IISSXOLGIIGGBS-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is a complex organophosphorus compound that incorporates a gold atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold typically involves the reaction of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. similar compounds are often produced using batch reactors under strictly controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The phospholane ring can coordinate with other metal centers, forming complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halides, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reactions are typically carried out in solvents like dichloromethane or toluene under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phospholane derivatives, while oxidation reactions can produce gold(III) complexes.

Scientific Research Applications

2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold has several scientific research applications:

    Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold involves its ability to coordinate with various substrates through its phosphorus and gold centers. This coordination can activate substrates for further chemical reactions or stabilize transition states, facilitating catalytic processes. The molecular targets and pathways involved are specific to the reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-cyclohexyl-3,4-dimethylphospholane: Lacks the gold atom, making it less versatile in catalytic applications.

    Gold(III) chloride: A simpler gold compound that does not have the phospholane structure, limiting its coordination chemistry.

    Triphenylphosphine gold chloride: Another gold-phosphorus compound, but with different steric and electronic properties.

Uniqueness

2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is unique due to its combination of a phospholane ring and a gold center, providing distinct reactivity and coordination capabilities that are not found in simpler compounds.

Properties

CAS No.

124605-48-7

Molecular Formula

C12H22AuClP

Molecular Weight

429.69 g/mol

IUPAC Name

2-chloro-1-cyclohexyl-3,4-dimethylphospholane;gold

InChI

InChI=1S/C12H22ClP.Au/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11;/h9-12H,3-8H2,1-2H3;

InChI Key

IISSXOLGIIGGBS-UHFFFAOYSA-N

Canonical SMILES

CC1CP(C(C1C)Cl)C2CCCCC2.[Au]

Origin of Product

United States

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